molecular formula C20H25N5O4S B2543041 3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide CAS No. 2034370-10-8

3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide

Cat. No.: B2543041
CAS No.: 2034370-10-8
M. Wt: 431.51
InChI Key: FVOHVCAOKONLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide is a complex organic compound with unique structural and chemical properties. This compound is notable for its multifaceted applications in various scientific fields such as chemistry, biology, medicine, and industry. Its intricate molecular framework makes it an interesting subject for synthetic and reaction-based studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide involves multiple steps, starting from the preparation of intermediates like 3-methylbenzenesulfonamide. The synthetic route typically includes:

  • N-alkylation of 3-methylbenzenesulfonamide with suitable reagents to form the core sulfonamide structure.

  • Introduction of the pyrrolo[3,4-d]pyrimidine ring system via cyclization reactions under controlled conditions.

  • Morpholino group installation through nucleophilic substitution or condensation reactions.

Industrial Production Methods: : Industrial production usually follows optimized synthetic pathways with enhanced reaction yields and scalability. Key steps may include catalytic hydrogenation, solvent-free reactions, and use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidative transformations, often facilitated by reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions may involve agents such as sodium borohydride or catalytic hydrogenation.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, dichloromethane as solvent, and ambient temperature.

  • Reduction: : Sodium borohydride in methanol or ethanol, under mild heating.

  • Substitution: : Chlorinating agents or alkyl halides in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

  • Oxidation products often include hydroxylated derivatives.

  • Reduction products may be alcohols or amines.

  • Substitution reactions can yield various alkylated or arylated derivatives.

Scientific Research Applications

This compound has extensive applications in scientific research:

  • Chemistry: : Used as a model compound for studying reaction mechanisms and synthetic strategies.

  • Biology: : Serves as a probe in biochemical assays to investigate enzyme functions and inhibitor screenings.

  • Medicine: : Explored for potential therapeutic uses, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: : Utilized in the development of novel materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

  • Molecular Targets: : Interacts with enzymes, receptors, and nucleic acids, altering their function.

  • Pathways Involved: : Can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell growth and differentiation.

Comparison with Similar Compounds

Compared to other sulfonamides and pyrrolo[3,4-d]pyrimidine derivatives, 3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide is unique due to its specific functional group arrangement, which enhances its reactivity and biological activity. Similar compounds might include:

  • Sulfonamides: : 4-chlorobenzenesulfonamide, p-toluenesulfonamide.

  • Pyrrolo[3,4-d]pyrimidines: : 2-aminopyrrolo[3,4-d]pyrimidine, 5-methylpyrrolo[3,4-d]pyrimidine.

By highlighting its distinct structural and functional properties, the compound stands out for its versatile applications and potential in scientific advancements.

Properties

IUPAC Name

3-methyl-N-[3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-15-3-2-4-17(11-15)30(27,28)22-6-5-19(26)25-13-16-12-21-20(23-18(16)14-25)24-7-9-29-10-8-24/h2-4,11-12,22H,5-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOHVCAOKONLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.